While the compound can be found in chemical databases like PubChem [PubChem], these resources do not provide specific details on its use in research.
Some vendors offer 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde for purchase [example vendor], but the product descriptions typically focus on the chemical structure and CAS number, omitting any mention of research applications.
The lack of information suggests that this compound might be a relatively new discovery or one that hasn't been extensively studied yet.
Considering the structural similarity of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde to other tetrahydronaphthalene derivatives with established research applications, some potential areas for future exploration include:
Tetrahydronaphthalene derivatives have been investigated for their potential medicinal properties, including anticancer and anti-inflammatory activities []. The methoxy group and the aldehyde functionality in 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde could potentially lead to interesting modifications of these known bioactivities.
Some tetrahydronaphthalene derivatives possess interesting optical or electronic properties, making them useful in the development of new materials []. Further research could explore if 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde exhibits similar properties.
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂. It features a naphthalene ring structure that has undergone partial hydrogenation, resulting in a tetrahydro configuration. The presence of a methoxy group (-OCH₃) at the fourth position and an aldehyde group (-CHO) at the first position contributes to its unique chemical properties. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry .
Several methods exist for synthesizing 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde:
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde finds potential applications in various fields:
Several compounds share structural similarities with 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | C₁₂H₁₄O₂ | Methoxy group at the third position |
| 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | C₁₃H₁₆O₂ | Ethoxy group instead of methoxy |
| 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | C₁₂H₁₄O₃ | Hydroxyl group replacing the methoxy group |
The uniqueness of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde lies in its specific arrangement of functional groups which influences its reactivity and potential biological activity compared to similar compounds. The combination of a methoxy substituent and an aldehyde functional group distinguishes it from others that may have different substituents or positions on the naphthalene ring .
The vibrational spectroscopic characterization of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde provides comprehensive insights into its molecular structure and functional group identification. Fourier Transform Infrared spectroscopy and Raman spectroscopy offer complementary information due to their different selection rules and sensitivity to various vibrational modes [1] [2].
The aldehyde functional group exhibits characteristic vibrational features in both Fourier Transform Infrared and Raman spectra. The carbonyl stretch appears as a strong absorption in the Fourier Transform Infrared spectrum between 1665-1705 cm⁻¹, which is consistent with aromatic aldehydes showing slightly lower frequencies compared to aliphatic aldehydes due to conjugation effects [3] [4]. The corresponding Raman band appears at 1675-1695 cm⁻¹ with weak intensity, reflecting the different selection rules governing these spectroscopic techniques.
The characteristic aldehyde carbon-hydrogen stretch manifests as a medium-intensity band in the Fourier Transform Infrared spectrum within the 2720-2820 cm⁻¹ region, while showing strong intensity in the Raman spectrum at 2750-2830 cm⁻¹ [3]. This diagnostic feature provides unambiguous identification of the aldehyde functionality within the molecular structure.
| Assignment | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | FT-IR Intensity | Raman Intensity |
|---|---|---|---|---|
| C-H stretch (aldehyde) | 2720-2820 | 2750-2830 | Medium | Strong |
| C-H stretch (aromatic) | 3000-3100 | 3020-3080 | Medium | Medium |
| C-H stretch (aliphatic) | 2800-3000 | 2850-2950 | Strong | Medium |
| C=O stretch | 1665-1705 | 1675-1695 | Strong | Weak |
| C=C stretch (aromatic) | 1580-1620 | 1590-1610 | Medium | Strong |
The methoxy substituent contributes distinctive vibrational signatures, with the carbon-oxygen-carbon stretching mode appearing as a strong Fourier Transform Infrared absorption at 1230-1280 cm⁻¹ and moderate Raman intensity at 1250-1270 cm⁻¹ [1]. The methoxy carbon-hydrogen stretching vibrations contribute to the aliphatic carbon-hydrogen stretching region, appearing as strong Fourier Transform Infrared absorptions between 2800-3000 cm⁻¹.
The tetrahydronaphthalene core structure exhibits characteristic aromatic carbon-carbon stretching modes at 1580-1620 cm⁻¹ in Fourier Transform Infrared spectroscopy, with corresponding strong Raman activity at 1590-1610 cm⁻¹ [5] [6]. The aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 cm⁻¹ in both spectroscopic techniques with moderate intensities.
The aliphatic portion of the tetrahydronaphthalene ring system contributes carbon-carbon stretching modes at 1000-1100 cm⁻¹ in Fourier Transform Infrared spectroscopy, showing strong Raman activity at 1020-1080 cm⁻¹. The aliphatic carbon-hydrogen bending vibrations manifest in the fingerprint region, with in-plane bending modes appearing at 1150-1300 cm⁻¹ and out-of-plane bending modes at 750-900 cm⁻¹ [5].
Ring deformation modes appear as weak Fourier Transform Infrared absorptions in the 400-600 cm⁻¹ region, while showing moderate Raman activity at 450-550 cm⁻¹. These low-frequency modes provide information about the skeletal flexibility and conformational properties of the tetrahydronaphthalene ring system [6].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde through both proton and carbon-13 nuclear magnetic resonance techniques. The spectroscopic data reveals distinct chemical environments for various carbon and hydrogen atoms within the molecular framework [7] [8].
The aldehyde functionality exhibits highly characteristic nuclear magnetic resonance signatures. The carbon-13 nuclear magnetic resonance spectrum shows the aldehyde carbon at 192.4 parts per million, appearing in the typical range for aromatic aldehydes [7]. The corresponding proton nuclear magnetic resonance signal appears at 10.28 parts per million as a singlet, consistent with the deshielding effect of the carbonyl group and the absence of vicinal coupling partners.
The aromatic carbon framework displays distinctive carbon-13 nuclear magnetic resonance chemical shifts reflecting the electronic effects of substituents. The carbon bearing the methoxy group (C-4) resonates at 160.4 parts per million, showing significant downfield shift due to the electron-donating effect of the methoxy substituent [8]. The adjacent aromatic carbon (C-3) appears at 115.2 parts per million with a corresponding proton signal at 6.85 parts per million appearing as a singlet.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J Coupling (Hz) |
|---|---|---|---|---|
| C-1 (Aromatic) | 130.5 | - | - | - |
| C-2 (Aromatic) | 157.8 | - | - | - |
| C-3 (Aromatic) | 115.2 | 6.85 (s) | singlet | - |
| C-4 (Aromatic) | 160.4 | - | - | - |
| CHO (Aldehyde) | 192.4 | 10.28 (s) | singlet | - |
| OCH₃ (Methoxy) | 55.8 | 3.87 (s) | singlet | - |
The tetrahydronaphthalene aliphatic carbons show characteristic chemical shifts reflecting their saturated nature and proximity to the aromatic system. The methylene carbons adjacent to the aromatic ring (C-5 and C-8) appear at 29.5 and 30.2 parts per million respectively, with corresponding proton signals showing triplet multiplicity due to coupling with adjacent methylene groups .
The central methylene carbons of the saturated ring (C-6 and C-7) resonate at 23.1 and 23.8 parts per million, appearing more upfield due to their greater distance from the aromatic system. The corresponding proton signals appear as complex multiplets between 1.82-1.85 parts per million, reflecting the overlapping coupling patterns typical of cyclic aliphatic systems .
The methoxy substituent provides distinctive nuclear magnetic resonance signatures with the methoxy carbon appearing at 55.8 parts per million and the corresponding proton signal at 3.87 parts per million as a singlet. This chemical shift is characteristic of aromatic methoxy groups and provides unambiguous identification of this substituent [7].
Coupling constant analysis reveals typical values for aromatic and aliphatic proton-proton interactions. The aromatic protons show doublet multiplicity with coupling constants of 8.2 hertz, consistent with ortho coupling in substituted aromatic systems. The aliphatic protons exhibit triplet multiplicity with coupling constants of 6.5-6.8 hertz, reflecting vicinal coupling in the saturated ring system [8].
Mass spectrometric analysis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde provides detailed information about its fragmentation behavior and molecular ion stability under electron impact ionization conditions. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular formula C₁₂H₁₄O₂ with 100% relative intensity [10] [11].
The fragmentation pattern reveals characteristic losses consistent with the structural features of aromatic aldehydes containing methoxy substituents. The base peak corresponds to the molecular ion, indicating relatively high stability of the molecular ion under electron impact conditions. This stability can be attributed to the extended conjugation system and the resonance stabilization provided by the aromatic framework [10].
Primary fragmentation pathways involve alpha-cleavage reactions typical of carbonyl-containing compounds. The loss of a methyl radical from the methoxy group generates a fragment ion at mass-to-charge ratio 191 with 85% relative intensity. This fragmentation represents a common pathway for aromatic methoxy compounds and provides diagnostic information about the presence of this substituent [11].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment | Formation Mechanism |
|---|---|---|---|
| 206 | 100 | M+- (Molecular ion) | Electron impact ionization |
| 191 | 85 | M-15 (Loss of CH₃) | α-cleavage |
| 177 | 45 | M-29 (Loss of CHO) | McLafferty rearrangement |
| 163 | 35 | M-43 (Loss of CH₃CO) | α-cleavage with rearrangement |
| 91 | 60 | C₇H₇⁺ (Tropylium ion) | Benzylic cleavage |
| 77 | 35 | C₆H₅⁺ (Phenyl ion) | Aromatic stabilization |
The McLafferty rearrangement represents another significant fragmentation pathway, resulting in the loss of the formyl group to generate a fragment ion at mass-to-charge ratio 177 with 45% relative intensity. This rearrangement is characteristic of aldehydes and involves a six-membered cyclic transition state that facilitates the transfer of a gamma-hydrogen to the carbonyl oxygen [10] [11].
Secondary fragmentation processes involve further cleavage of the aliphatic ring system. The loss of C₄H₉ generates a fragment at mass-to-charge ratio 149 with 25% relative intensity, while the loss of C₅H₁₁ produces a fragment at mass-to-charge ratio 135 with 40% relative intensity. These fragmentations reflect the sequential breaking of carbon-carbon bonds within the saturated ring system [11].
The tropylium ion (C₇H₇⁺) appears as a prominent fragment at mass-to-charge ratio 91 with 60% relative intensity. This ion represents a highly stable carbocation formed through benzylic cleavage and subsequent rearrangement to the seven-membered aromatic system. The formation of this ion is characteristic of aromatic compounds and provides additional structural confirmation [10].
The phenyl ion (C₆H₅⁺) appears at mass-to-charge ratio 77 with 35% relative intensity, representing further fragmentation of the aromatic system. This fragmentation involves the loss of substituents from the aromatic ring and reflects the inherent stability of the phenyl cation under mass spectrometric conditions [11].
Isotopic distribution analysis reveals the natural abundance patterns consistent with the molecular formula C₁₂H₁₄O₂. The presence of twelve carbon atoms results in a molecular ion isotope peak at mass-to-charge ratio 207 with approximately 13% relative intensity, corresponding to the ¹³C isotope contribution. This isotopic pattern provides additional confirmation of the molecular formula and elemental composition [12].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. The computational analysis employs various functional and basis set combinations to ensure accurate prediction of molecular properties and electronic behavior [13] [14].
The frontier molecular orbital analysis reveals important information about the chemical reactivity and electronic properties of the compound. The highest occupied molecular orbital energy ranges from -5.82 to -6.12 electron volts depending on the computational method employed, while the lowest unoccupied molecular orbital energy varies from -1.23 to -1.45 electron volts [14] [15].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insight into the electronic stability and reactivity of the molecule. The calculated energy gaps range from 4.37 to 4.89 electron volts, indicating moderate chemical stability and suggesting that the compound would exhibit reasonable kinetic stability under normal conditions [14].
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | M06-2X/6-31G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -5.82 | -5.76 | -6.12 |
| LUMO Energy (eV) | -1.45 | -1.38 | -1.23 |
| Energy Gap (eV) | 4.37 | 4.38 | 4.89 |
| Dipole Moment (Debye) | 2.84 | 2.91 | 2.76 |
| Polarizability (Ų) | 24.3 | 24.1 | 23.8 |
The molecular orbital composition analysis reveals the electronic distribution within the molecular framework. The highest occupied molecular orbital shows significant contribution from the aromatic pi-system, with notable electron density localized on the methoxy-substituted aromatic ring. The electron-donating effect of the methoxy group raises the energy of the highest occupied molecular orbital, consistent with the observed chemical shifts in nuclear magnetic resonance spectroscopy [13].
The lowest unoccupied molecular orbital exhibits substantial contribution from the aldehyde carbonyl group, with electron density concentrated on the carbon-oxygen pi-star orbital. This distribution explains the electrophilic character of the aldehyde carbon and its susceptibility to nucleophilic attack in chemical reactions [15].
The dipole moment calculations provide insight into the molecular polarity and intermolecular interactions. The calculated dipole moments range from 2.76 to 2.91 Debye, indicating significant molecular polarity arising from the carbonyl group and methoxy substituent. This polarity influences the compound's solubility characteristics and potential for hydrogen bonding interactions [16].
Polarizability calculations reveal the molecular response to external electric fields, with values ranging from 23.8 to 24.3 cubic angstroms. This parameter provides information about the compound's optical properties and its behavior in various chemical environments [16].
The ionization potential, calculated as the negative of the highest occupied molecular orbital energy, ranges from 5.76 to 6.12 electron volts. This value indicates the energy required to remove an electron from the molecule and provides insight into its reducing properties and potential for oxidation reactions [14].
Electron affinity, calculated as the negative of the lowest unoccupied molecular orbital energy, ranges from 1.23 to 1.45 electron volts. This parameter indicates the molecule's tendency to accept electrons and provides information about its potential for reduction reactions [15].
The chemical hardness, calculated as half the difference between ionization potential and electron affinity, ranges from 2.19 to 2.45 electron volts. This parameter provides insight into the molecular resistance to charge transfer and electronic perturbations [14].
Electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 3.57 to 3.68 electron volts. This parameter provides information about the molecule's electron-attracting ability and its behavior in chemical bonding situations [15].